molecular formula C19H14O4S B11072942 4-[4-(methylsulfanyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

4-[4-(methylsulfanyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

Cat. No.: B11072942
M. Wt: 338.4 g/mol
InChI Key: OMWPXFKQYJBFAR-UHFFFAOYSA-N
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Description

4-[4-(methylsulfanyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione is a heterocyclic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyranochromene core fused with a phenyl ring substituted with a methylsulfanyl group.

Preparation Methods

The synthesis of 4-[4-(methylsulfanyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione can be achieved through multicomponent reactions (MCRs). One common method involves the one-pot condensation of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are typically carried out in solvents like ethanol or water, and the reaction conditions can be optimized to achieve high yields and purity.

Chemical Reactions Analysis

4-[4-(methylsulfanyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where the methylsulfanyl group can be replaced by other nucleophiles like halides or amines.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form more complex heterocyclic structures.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It has been tested against various bacterial and viral strains, showing promising results.

    Medicine: Due to its biological activities, this compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(methylsulfanyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases and proteases, which play crucial roles in cell signaling and metabolism. Additionally, it can induce apoptosis in cancer cells by activating specific apoptotic pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

4-[4-(methylsulfanyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione can be compared with other pyranochromene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H14O4S

Molecular Weight

338.4 g/mol

IUPAC Name

4-(4-methylsulfanylphenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C19H14O4S/c1-24-12-8-6-11(7-9-12)14-10-16(20)23-18-13-4-2-3-5-15(13)22-19(21)17(14)18/h2-9,14H,10H2,1H3

InChI Key

OMWPXFKQYJBFAR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2CC(=O)OC3=C2C(=O)OC4=CC=CC=C43

Origin of Product

United States

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